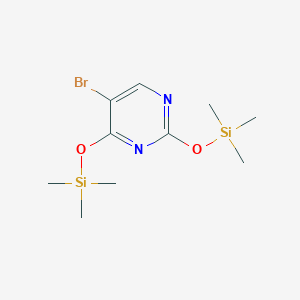
Glycyl-tyrosyl-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Tyr-Lys is an oligopeptide.
Scientific Research Applications
DNA Binding and Intercalation
A novel diacridine linked by a flexible peptide chain including glycyl-tyrosyl-lysine has been synthesized, showing enhanced DNA binding through intercalation. This demonstrates the potential of glycyl-tyrosyl-lysine in DNA-binding applications (Kelly, Mack, Martin, & Wakelin, 2009).
Enzymatic Crosslinking and Hybrid Fibers
Glycyl-tyrosyl-lysine has been used in the synthesis of poly(L-lysine)s, functioning as a substrate for tyrosinase, enabling enzymatic crosslinking. This process contributed to the creation of bio-inspired hybrid fibers with enhanced mechanical strength (Tonegawa et al., 2004).
Collagen Synthesis Stimulation
Studies have shown that glycyl-tyrosyl-lysine-based compounds can stimulate collagen synthesis in fibroblast cultures. This finding is significant for understanding wound healing and tissue repair processes (Maquart et al., 1988).
Photochemical Reactions with Polyuridylic Acid
Research into the photochemical addition of amino acids and peptides, including glycyl-tyrosyl-lysine, to polyuridylic acid, has been conducted. This demonstrates the potential reactivity of these peptides in specific photochemical conditions (Shetlar et al., 1984).
Protease Reactivity
Studies on the hydrolysis of peptides containing glycine and tyrosine, such as glycyl-tyrosyl-lysine, by proteolytic enzymes like α-chymotrypsin, have been conducted. These studies are significant for understanding peptide degradation and enzyme specificity (Yoshida, Yamamoto, & Izumiya, 1968).
Radioactive Labeling in Medical Imaging
Glycyl-tyrosyl-lysine has been studied for its potential in reducing renal radioactivity levels in radiolabeled antibody fragments, suggesting its utility in medical imaging and diagnostics (Akizawa et al., 2013).
pH-Dependent Reactivity in Enzymatic Hydrolysis
Research into the pH-dependent reactivity of glycyl-tyrosyl-lysine in carboxypeptidase A-catalyzed hydrolysis has been conducted, shedding light on the enzyme-substrate interactions under varying pH conditions (Wu et al., 2011).
properties
CAS RN |
91290-35-6 |
|---|---|
Product Name |
Glycyl-tyrosyl-lysine |
Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H26N4O5/c18-8-2-1-3-13(17(25)26)21-16(24)14(20-15(23)10-19)9-11-4-6-12(22)7-5-11/h4-7,13-14,22H,1-3,8-10,18-19H2,(H,20,23)(H,21,24)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
PNUFMLXHOLFRLD-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |
sequence |
GYK |
synonyms |
Gly-Tyr-Lys glycyl-tyrosyl-lysine GYK tripeptide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



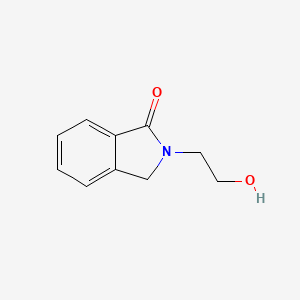
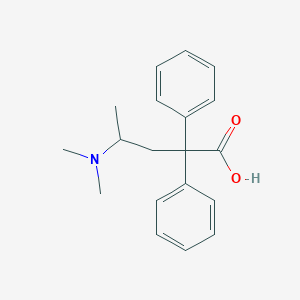

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-aminocarbamate](/img/structure/B1614478.png)
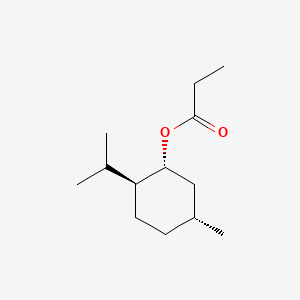
![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)
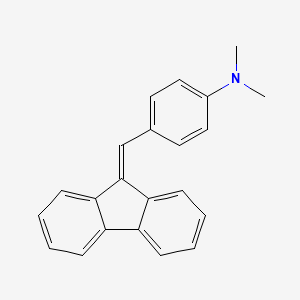
![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)
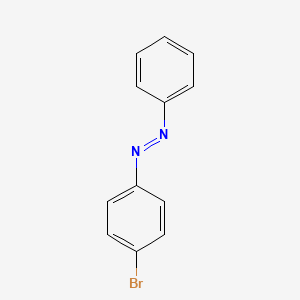
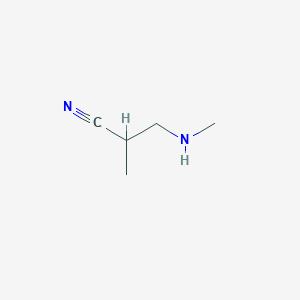

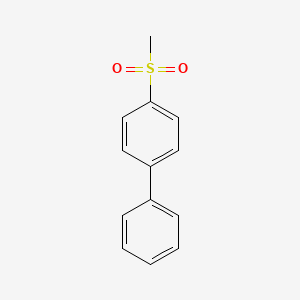
![2-[(2-hydroxyethyl)(9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B1614494.png)
